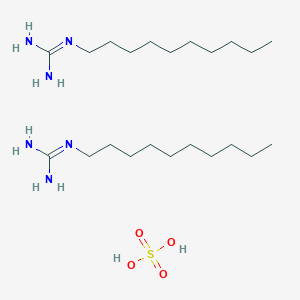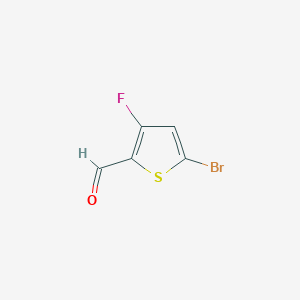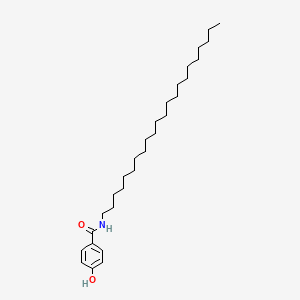
2-Bromo-4,7-dichloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,7-dichloro-1H-benzimidazole is a heterocyclic compound with the molecular formula C7H3BrCl2N2 It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,7-dichloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 4,7-dichloro-1H-benzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern on the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,7-dichloro-1H-benzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to various derivatives with different properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.
Scientific Research Applications
2-Bromo-4,7-dichloro-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool compound in studying biological processes and pathways, particularly those involving benzimidazole derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,7-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical to the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-benzimidazole: Similar in structure but lacks the chlorine substituents.
4,7-Dichloro-1H-benzimidazole: Similar but lacks the bromine substituent.
2-Phenyl-1H-benzimidazole: Contains a phenyl group instead of bromine and chlorine substituents.
Uniqueness
2-Bromo-4,7-dichloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine substituents on the benzimidazole ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
2-bromo-4,7-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12) |
InChI Key |
BNLVFOLOEVRHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)


![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)

![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)




![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)
